

Application Notes and Protocols: Vut-MK142 for Cardiomyocyte Differentiation

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Compound of Interest

Compound Name: **Vut-MK142**

Cat. No.: **B611789**

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Abstract

Vut-MK142 is a novel small molecule that has demonstrated significant potential in promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes.^{[1][2][3]} As a derivative of the known cardiomyogenic compound cardiogenol C, **Vut-MK142** offers a promising tool for researchers in cardiac tissue engineering and drug discovery.^[2] These application notes provide a comprehensive overview of the optimal concentrations and detailed protocols for the use of **Vut-MK142** in in vitro experiments, along with a proposed signaling pathway.

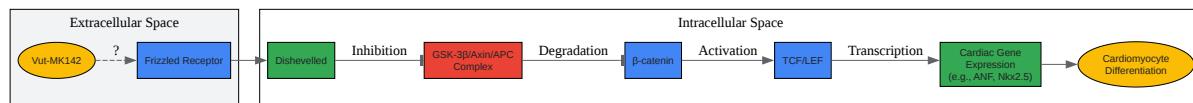
Quantitative Data Summary

Vut-MK142 has been shown to be effective in inducing cardiomyogenic differentiation in various cell lines. The following table summarizes the key quantitative data from published studies.

Cell Line	Concentration	Treatment Duration	Observed Effect	Reference
P19 Embryonic Carcinoma Cells	1 μ M	7 days	Strong up-regulation of Atrial Natriuretic Factor (ANF) expression.	
C2C12 Skeletal Myoblasts	1 μ M	Not specified	Strong up-regulation of Atrial Natriuretic Factor (ANF) expression.	
Cardiovascular Progenitor Cells (CVPCs)	1 μ M	Not specified	Promoted development of beating cardiomyocytes and up-regulation of cardiac markers.	

Proposed Signaling Pathway

While the precise molecular targets of **Vut-MK142** are under investigation, its structural relationship to cardiotenol C suggests a likely involvement of the Wnt signaling pathway. The canonical Wnt pathway is a key regulator of cardiomyocyte differentiation, where temporal modulation of the pathway is crucial for cardiac lineage specification. It is proposed that **Vut-MK142** may act as a modulator of this pathway to promote the expression of key cardiac transcription factors.



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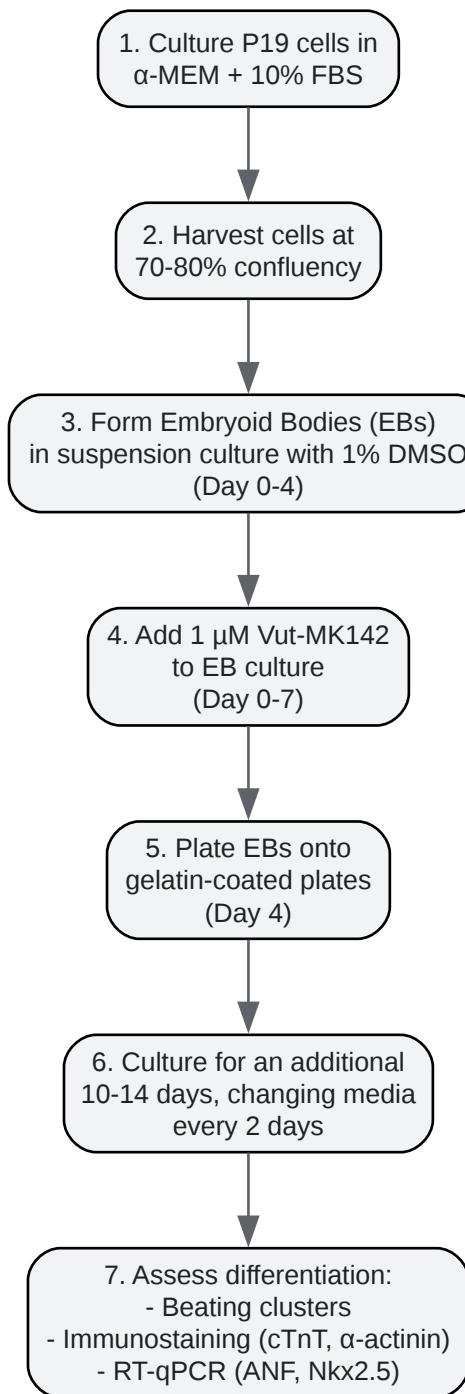
Caption: Putative Wnt signaling pathway for **Vut-MK142**.

Experimental Protocols

The following protocols are based on established methods for cardiomyocyte differentiation and the specific information available for **Vut-MK142**.

Cardiomyocyte Differentiation of P19 Embryonic Carcinoma Cells

This protocol outlines the induction of cardiomyocyte differentiation in P19 cells using **Vut-MK142**.



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Caption: P19 cell differentiation workflow with **Vut-MK142**.

Materials:

- P19 embryonic carcinoma cells

- Alpha-Minimum Essential Medium (α -MEM)
- Fetal Bovine Serum (FBS)
- Dimethyl sulfoxide (DMSO)
- **Vut-MK142** (stock solution in DMSO)
- Bacterial-grade petri dishes
- Gelatin-coated tissue culture plates
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA

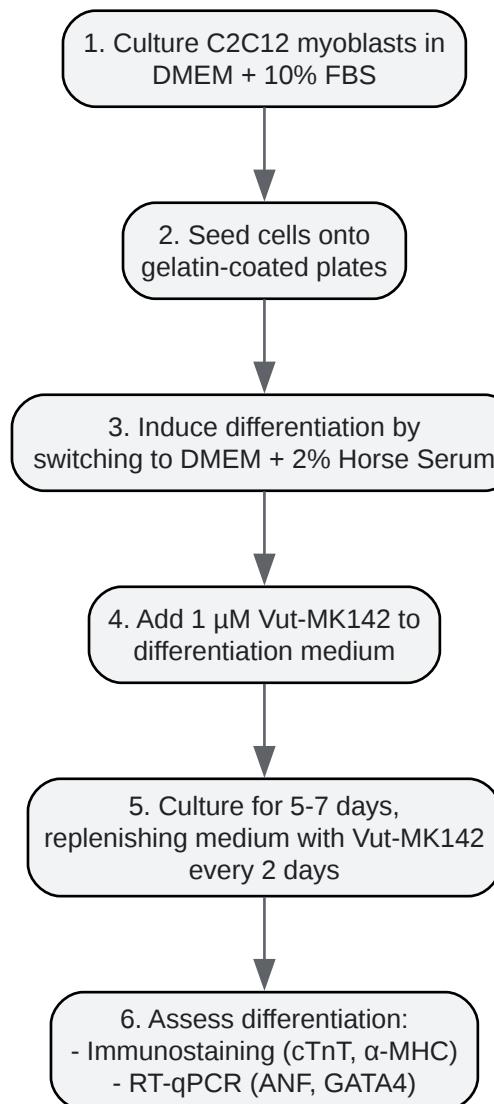
Procedure:

- Cell Culture: Maintain P19 cells in α -MEM supplemented with 10% FBS.
- Embryoid Body (EB) Formation:
 - Harvest sub-confluent P19 cells and resuspend them in α -MEM with 10% FBS and 1% DMSO to a final concentration of 1×10^6 cells/mL.
 - Plate the cell suspension onto bacterial-grade petri dishes to prevent attachment and promote aggregation into EBs.
- **Vut-MK142** Treatment:
 - On day 0 of EB formation, add **Vut-MK142** to the culture medium to a final concentration of 1 μ M.
 - Continue the suspension culture for 4 days.
- Plating of EBs:
 - On day 4, collect the EBs and plate them onto gelatin-coated tissue culture plates in α -MEM with 10% FBS (without DMSO).

- Continue the culture, changing the medium every 2 days.
- Assessment of Differentiation:
 - From day 8 onwards, monitor the cultures for the appearance of spontaneously beating cell clusters.
 - At the desired time points (e.g., day 10-14), fix the cells for immunocytochemical analysis of cardiac markers such as cardiac Troponin T (cTnT) and α -actinin.
 - Alternatively, harvest cells for RNA extraction and quantitative real-time PCR (RT-qPCR) analysis of cardiac gene expression (e.g., ANF, Nkx2.5).

Cardiomyogenic Transdifferentiation of C2C12 Myoblasts

This protocol describes the induction of a cardiomyocyte-like phenotype in C2C12 myoblasts using **Vut-MK142**.



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Caption: C2C12 cell differentiation workflow with **Vut-MK142**.

Materials:

- C2C12 myoblasts
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Horse Serum (HS)

- **Vut-MK142** (stock solution in DMSO)
- Gelatin-coated tissue culture plates
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA

Procedure:

- Cell Culture: Grow C2C12 myoblasts in DMEM supplemented with 10% FBS.
- Seeding for Differentiation: Seed the cells onto gelatin-coated plates at a density that will allow them to reach confluence within 24-48 hours.
- Induction of Differentiation:
 - Once the cells reach confluence, switch the growth medium to differentiation medium (DMEM supplemented with 2% Horse Serum).
- **Vut-MK142** Treatment:
 - Add **Vut-MK142** to the differentiation medium to a final concentration of 1 μ M.
- Culture and Maintenance:
 - Culture the cells for 5-7 days, replacing the differentiation medium containing **Vut-MK142** every 2 days.
- Assessment of Transdifferentiation:
 - After the treatment period, fix the cells for immunocytochemical analysis of cardiac markers (e.g., cTnT, α -Myosin Heavy Chain).
 - Harvest cells for RNA isolation and RT-qPCR to quantify the expression of cardiac-specific genes (e.g., ANF, GATA4).

Concluding Remarks

Vut-MK142 is a potent inducer of cardiomyocyte differentiation in vitro. The provided protocols offer a starting point for researchers to utilize this small molecule in their studies. Further optimization of concentration and treatment duration for specific cell lines and experimental goals may be beneficial. The elucidation of the precise signaling pathway of **Vut-MK142** will be a critical next step in understanding its mechanism of action and advancing its potential therapeutic applications.

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References

- 1. VUT-MK142 : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
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